molecular formula C13H9ClFNO B1272212 2-Amino-4-chloro-2'-fluorobenzophenone CAS No. 203303-05-3

2-Amino-4-chloro-2'-fluorobenzophenone

Cat. No. B1272212
M. Wt: 249.67 g/mol
InChI Key: OBXGOBSNRWWAOU-UHFFFAOYSA-N
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Description

2-Amino-4-chloro-2’-fluorobenzophenone (ACFPB) is a chemical compound with the molecular formula C13H8ClFNO. It belongs to the family of benzophenone derivatives and is a suitable electrophilic coupling reagent for the determination of iron (III) in environmental waters, soils, and industrial effluent samples . It is also used as an intermediate in the synthesis of various pharmaceuticals, agrochemicals, and dyes.


Synthesis Analysis

ACFPB may be used in the synthesis of 2,4-disubstituted quinolones via the Meyer-Schuster rearrangement . It is also a precursor in the synthesis of midazolam .


Molecular Structure Analysis

The molecular structure of ACFPB has been confirmed using FT-IR, FT-Raman, 1H, and 13C NMR chemical shifts . The calculated parameters using B3LYP/6-311+G (d) basis sets in water were found to be in good agreement .


Chemical Reactions Analysis

ACFPB is an electrophilic coupling reagent and can be used in the determination of iron (III) in environmental waters, soils, and industrial effluent samples . It is also used in the synthesis of 2,4-disubstituted quinolones via the Meyer-Schuster rearrangement .


Physical And Chemical Properties Analysis

ACFPB is a yellow fine powder with a melting point of 95-98 °C (lit.) . It is slightly soluble in chloroform and methanol . The molecular weight of ACFPB is 249.67 .

Scientific Research Applications

Synthesis and Chemical Properties

2-Amino-4-chloro-2'-fluorobenzophenone has been utilized in the synthesis of various compounds, demonstrating its versatility in chemical reactions. For instance, it has been used in the synthesis of 7-chloro-9-(2'-fluorophenyl)-2,3-dihydroacridin-4-(1H)-one, showcasing its role in forming structurally complex molecules with potential photophysical properties, including fluorescent quantum yields (Satheeshkumar et al., 2017). Additionally, its derivatives have been synthesized and characterized, demonstrating potential anticancer activity, indicating its significance in medicinal chemistry (Cortez-Maya et al., 2012).

Analytical and Environmental Applications

2-Amino-4-chloro-2'-fluorobenzophenone has been employed in developing methods for determining trace concentrations of iron(III) in environmental water and soil samples. This highlights its role in environmental analysis and monitoring (Okab Riyad Ahmed Al, Abdul Galil, 2012). Furthermore, it has been used in high-performance liquid chromatography with electrochemical detection, underscoring its application in analytical chemistry for the determination of metabolites of psychotropic drugs (Rodriguez et al., 1992).

Material Science and Polymer Research

In the field of material science, 2-Amino-4-chloro-2'-fluorobenzophenone is significant in synthesizing polyimides, known for their high thermal stability and solubility in organic solvents. This indicates its relevance in developing materials with specific desirable properties (Yang et al., 2002). Moreover, its derivatives have been utilized in the preparation of polyimides, which are noted for their good thermal and surface properties, further emphasizing its utility in advanced material development (Bu et al., 2011).

Safety And Hazards

ACFPB may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to use only outdoors or in a well-ventilated area, avoid breathing dust/fume/gas/mist/vapors/spray, and wear protective gloves/clothing/eye protection/face protection . In case of contact with skin or eyes, it is advised to wash with plenty of water .

properties

IUPAC Name

(2-amino-4-chlorophenyl)-(2-fluorophenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9ClFNO/c14-8-5-6-10(12(16)7-8)13(17)9-3-1-2-4-11(9)15/h1-7H,16H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBXGOBSNRWWAOU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)C2=C(C=C(C=C2)Cl)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9ClFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00371000
Record name 2-Amino-4-chloro-2'-fluorobenzophenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00371000
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-4-chloro-2'-fluorobenzophenone

CAS RN

203303-05-3
Record name (2-Amino-4-chlorophenyl)(2-fluorophenyl)methanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=203303-05-3
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Amino-4-chloro-2'-fluorobenzophenone
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 203303-05-3
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
B Narayana, KKV Raj, BV Ashalatha… - European journal of …, 2006 - Elsevier
… In the present study, 2-amino-4-chloro-2′-fluorobenzophenone is converted to 2-(2-chloroacetyl) amino-4-chloro-2′-fluorobenzophenone (1) by treating it with chloroacetyl chloride …
Number of citations: 85 www.sciencedirect.com
PS Mahadik, GP Senthilkumar, AS Powar… - Research Journal of …, 2012 - indianjournals.com
… ] benzodiazepine (5a–f) using 2-amino-4-chloro- 2' fluorobenzophenone as a starting compound. … In the present synthesis, 2-amino4-chloro-2′-fluorobenzophenone is converted to 2-(2…
Number of citations: 5 www.indianjournals.com

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